
Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate is a complex organic compound with the molecular formula C19H18N2O6 and a molecular weight of 370.365 g/mol . This compound is known for its unique structure, which includes an aminobenzoyl group and an acetamido group attached to an isophthalate backbone. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate typically involves multiple steps, starting with the preparation of the isophthalate backbone. The aminobenzoyl and acetamido groups are then introduced through a series of reactions, including acylation and amidation. Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using high-purity reagents, are applicable .
化学反応の分析
Types of Reactions
Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .
類似化合物との比較
Similar Compounds
- Dimethyl 5-{[3-(dimethylamino)benzoyl]amino}isophthalate
- Dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate
Uniqueness
Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research settings where unique chemical interactions are required .
特性
CAS番号 |
95219-22-0 |
|---|---|
分子式 |
C19H18N2O6 |
分子量 |
370.4 g/mol |
IUPAC名 |
dimethyl 5-[[3-(3-aminophenyl)-3-oxopropanoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H18N2O6/c1-26-18(24)12-6-13(19(25)27-2)9-15(8-12)21-17(23)10-16(22)11-4-3-5-14(20)7-11/h3-9H,10,20H2,1-2H3,(H,21,23) |
InChIキー |
BYMQMHTUZKTSSK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC(=O)C2=CC(=CC=C2)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


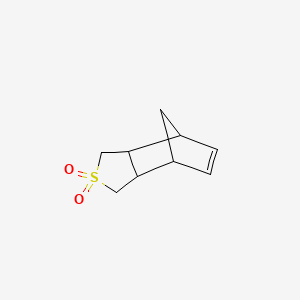
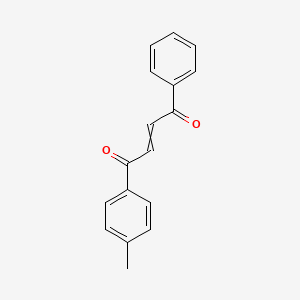

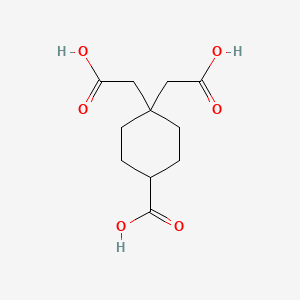

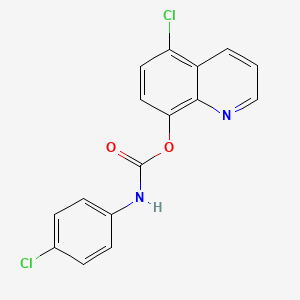
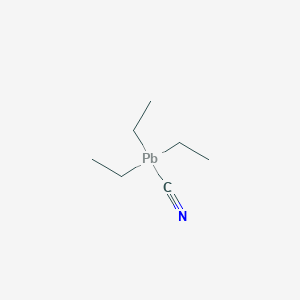

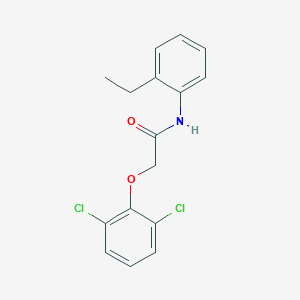




![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
